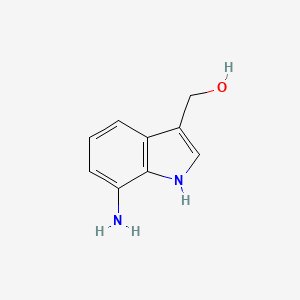

(7-amino-1H-indol-3-yl)methanol

Description

Contextual Significance of Indole (B1671886) Derivatives in Chemical and Biological Research

Indole, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged structure in medicinal chemistry and materials science. jchr.orgresearchgate.net Its derivatives are ubiquitous in nature, forming the core of essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin. nih.govcreative-proteomics.com The indole framework's ability to mimic peptide structures and bind to a wide variety of enzymes and receptors has made it a fertile ground for drug discovery. researchgate.net

For decades, researchers have synthesized and evaluated a vast library of indole derivatives, uncovering a wide spectrum of pharmacological activities. These include anticancer, anti-inflammatory, antimicrobial, antiviral, antidiabetic, and neuroprotective properties. researchgate.netnih.govbio-connect.nl The versatility of the indole ring allows for functionalization at multiple positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with biological targets. mdpi.com This has led to the development of numerous approved drugs and continues to drive research into novel therapeutic agents. researchgate.netnih.gov

The Unique Structural Features of (7-amino-1H-indol-3-yl)methanol

The structure of this compound is notable for its specific disubstitution pattern on the indole core. The molecule features an amino (-NH₂) group at the C7 position of the benzene ring and a methanol (B129727) (-CH₂OH) group at the C3 position of the pyrrole ring.

This combination is structurally significant for several reasons:

C3-Substitution: The C3 position is the most electronically rich and typically the most reactive site for electrophilic substitution on the indole ring. nih.gov The presence of a hydroxymethyl group at this position is a common feature in many biologically active indoles, including the plant hormone indole-3-acetic acid (after oxidation) and the natural product indole-3-carbinol (B1674136). creative-proteomics.comnih.gov

C7-Substitution: Functionalization of the indole's benzene ring, particularly at the C7 position, is historically more challenging than modifications on the pyrrole ring. nih.gov The development of methods for site-selective C7-functionalization is a more recent and highly active area of research. nih.gov The presence of an amino group at C7 introduces a key hydrogen-bond donor and a potential site for further chemical modification.

Historical Context of Research on this compound and Related Indole Scaffolds

The history of indole chemistry began in 1866 with its first synthesis by Adolf von Baeyer. nih.gov Early research focused on understanding its fundamental reactivity, establishing the greater reactivity of the pyrrole ring over the benzene portion. nih.gov For many years, synthetic efforts were concentrated on the more accessible C2 and C3 positions.

Research into the functionalization of the indole benzene core (positions C4 to C7) is a more contemporary field. The selective introduction of substituents at the C7 position, in particular, has been a significant synthetic challenge. nih.gov The development of advanced catalytic methods, often employing transition metals and specialized directing groups, has been instrumental in overcoming this hurdle in recent years. nih.gov

While specific research history for this compound is not extensively documented, the study of related scaffolds provides context. Research on 7-aminoindoles has been driven by the search for new bioactive molecules. nih.gov Similarly, 3-hydroxymethyl indoles, like indole-3-carbinol, have been investigated for their biological properties. nih.gov The synthesis of the target compound would likely rely on modern synthetic strategies that allow for precise control over the regioselectivity of the indole functionalization. For instance, a plausible route could involve the synthesis of a 7-nitroindole (B1294693) derivative, followed by the introduction of a hydroxymethyl group (or its precursor) at the C3 position, and a final reduction of the nitro group to an amine.

Scope and Objectives of Current and Future Research on this compound

Current and future research on this compound is projected to focus on two primary areas: synthesis and biological evaluation.

Synthetic Chemistry:

A key objective is the development of efficient, scalable, and regioselective synthetic routes to this compound and its analogues. This involves exploring novel catalytic systems and protecting group strategies to precisely install the desired functional groups on the indole scaffold. nih.govnih.gov

Medicinal Chemistry and Chemical Biology:

Given the broad biological activity of indole derivatives, a major goal is to investigate the therapeutic potential of this compound. nih.gov Research would likely involve screening the compound against a variety of biological targets, including those implicated in cancer, infectious diseases, and neurological disorders. bio-connect.nlnih.gov

Studies on related 3-substituted indoles have shown activity as tubulin polymerization inhibitors, which is a key mechanism for anticancer agents. nih.govrsc.org Therefore, evaluating this compound's effect on tubulin dynamics would be a logical step.

The unique substitution pattern warrants detailed structure-activity relationship (SAR) studies. By synthesizing and testing analogues with modifications to the amino and methanol groups, researchers can elucidate the key molecular features required for biological activity and optimize the compound for potency and selectivity.

The exploration of this specific disubstituted indole represents a targeted approach within the broader field of indole chemistry, aiming to uncover new chemical properties and biological functions arising from its unique structural arrangement.

Data Tables

Table 1: Physicochemical Properties of Related Indole Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (1H-Indol-3-yl)methanol | 700-06-1 | C₉H₉NO | 147.18 chemsynthesis.com |

| 7-Aminoindole | 5192-04-1 | C₈H₈N₂ | 132.16 chemicalbook.com |

| (7-Fluoro-1H-indol-3-yl)methanol | 1158771-63-1 | C₉H₈FNO | 165.17 bldpharm.com |

| (7-Nitro-1H-indol-3-yl)methanol | 1360963-90-1 | C₉H₈N₂O₃ | 192.17 bldpharm.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

(7-amino-1H-indol-3-yl)methanol |

InChI |

InChI=1S/C9H10N2O/c10-8-3-1-2-7-6(5-12)4-11-9(7)8/h1-4,11-12H,5,10H2 |

InChI Key |

WNLCGJMTVLKXDV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)N)NC=C2CO |

Origin of Product |

United States |

Synthetic Methodologies for 7 Amino 1h Indol 3 Yl Methanol

Retrosynthetic Analysis and Key Precursors for (7-amino-1H-indol-3-yl)methanol

A retrosynthetic analysis of this compound suggests several logical disconnections. The primary disconnection breaks the molecule down into a 7-aminoindole scaffold and a C3-hydroxymethyl synthon. The 7-aminoindole core itself can be retrosynthetically derived from a suitably substituted aniline (B41778) precursor.

Key precursors identified through this analysis often include:

2-substituted-6-nitroanilines : These are crucial starting materials for syntheses like the Bartoli indole (B1671886) synthesis, where the nitro group is a precursor to the C7-amino group and the ortho-substituent directs the cyclization.

ortho-halo anilines : Specifically, ortho-iodoanilines bearing a protected amino or nitro group at the adjacent position are key for palladium-catalyzed methods like the Larock indole synthesis. wikipedia.orgub.edu

Substituted Phenylhydrazines : For Fischer indole-based approaches, a (2-substituted-6-aminophenyl)hydrazine or its nitro equivalent is a necessary precursor. wikipedia.orgbyjus.com

The C3-hydroxymethyl group is typically introduced from simple C1 electrophiles like formaldehyde (B43269) or via the reduction of an indole-3-carboxaldehyde (B46971) or its corresponding carboxylic acid ester.

Classical Synthetic Routes to the 7-Aminoindole Core

The construction of the 7-aminoindole nucleus is the cornerstone of the synthesis. Several classical and modern named reactions can be adapted for this purpose.

The Fischer indole synthesis is a venerable method for creating indoles by reacting a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com To generate a 7-aminoindole precursor, this method would require a 2,6-disubstituted phenylhydrazine.

The general mechanism involves the formation of a phenylhydrazone, which then isomerizes to an enamine. minia.edu.egalfa-chemistry.com A nih.govnih.gov-sigmatropic rearrangement, followed by the loss of ammonia, ultimately yields the indole ring. wikipedia.orgminia.edu.eg The reaction can be catalyzed by various Brønsted or Lewis acids. wikipedia.org

For the synthesis of a 7-aminoindole derivative, the starting material would typically be a phenylhydrazine with a nitro group ortho to the hydrazine (B178648) moiety (e.g., (2-methyl-6-nitrophenyl)hydrazine). The nitro group serves as a masked form of the C7-amino group, which can be revealed in a later synthetic step via reduction. The choice of the carbonyl component determines the substitution at the C2 and C3 positions of the resulting indole.

Table 1: Catalysts and Conditions for Fischer Indole Synthesis

| Catalyst Type | Examples | Typical Conditions |

|---|---|---|

| Brønsted Acids | HCl, H₂SO₄, PPA, p-TsOH | Heating in solvent |

| Lewis Acids | ZnCl₂, BF₃, AlCl₃ | Heating, often in polar aprotic solvents |

The Bartoli indole synthesis has emerged as one of the most direct and flexible routes to 7-substituted indoles. wikipedia.org The reaction involves treating an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent. wikipedia.orgjk-sci.com The presence of a sterically demanding ortho-substituent is often crucial for the success of the reaction, as it facilitates the key nih.govnih.gov-sigmatropic rearrangement step in the mechanism. wikipedia.orgjk-sci.com

This methodology is particularly well-suited for preparing 7-aminoindoles, as it can utilize ortho-substituted nitroanilines as substrates. researchgate.netrsc.org The synthesis of various functionalized aminoindoles has been reported using this approach. rsc.org The mechanism begins with the addition of the Grignard reagent to the nitro group, leading to a nitrosoarene intermediate after decomposition. wikipedia.orgquimicaorganica.org A second equivalent of the Grignard reagent adds to the nitroso species, setting the stage for the sigmatropic rearrangement and subsequent cyclization to form the indole. wikipedia.orgquimicaorganica.org

Table 2: Examples of Bartoli Indole Synthesis for Aminoindoles

| Nitroarene Substrate | Vinyl Grignard Reagent | Resulting Indole | Reference |

|---|---|---|---|

| 2-Substituted Nitroanilines | Vinylmagnesium Bromide | Substituted Aminoindoles | researchgate.netrsc.org |

| o-Nitrotoluene | Propenyl Grignard | 3,7-Dimethylindole | wikipedia.org |

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles. wikipedia.orgsynarchive.com The reaction typically employs a palladium(II) acetate (B1210297) catalyst, a base such as potassium carbonate, and a chloride salt additive like LiCl. wikipedia.orgub.edu

To construct a 7-aminoindole framework, a precursor such as N-protected 2-amino-6-iodoaniline would be required. The reaction proceeds through oxidative addition of the aryl iodide to Pd(0), coordination and insertion of the alkyne, and subsequent intramolecular cyclization with reductive elimination to regenerate the catalyst and form the indole ring. ub.edu The versatility of the Larock synthesis allows for a wide variety of alkynes to be used, enabling diverse substitution patterns on the pyrrole (B145914) ring of the indole. wikipedia.org

Beyond the Larock reaction, a broad range of palladium-catalyzed cyclizations are employed for indole synthesis. mdpi.comorganicreactions.org These methods often involve a Sonogashira cross-coupling followed by a cyclization step, offering robust pathways to functionalized indoles. mdpi.com

Table 3: Reagents for Larock Indole Synthesis

| Component | Examples | Role | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd[P(tBu)₃]₂ | Catalyzes the C-N and C-C bond formations | wikipedia.orgnih.gov |

| Ligand | PPh₃, P(tBu)₃, dtbpf | Modulates catalyst activity and stability | wikipedia.orgnih.gov |

| Base | K₂CO₃, Na₂CO₃, Cy₂NMe | Neutralizes acid formed during the reaction | wikipedia.orgnih.gov |

Other strategies for forming the indole ring can also be envisioned. For instance, recent developments in palladium and norbornene chemistry have enabled switchable syntheses that can lead to C7-aminoindoline scaffolds, which are hydrogenated precursors to indoles. nih.govresearchgate.net These methods involve controllable β-carbon elimination and can utilize reagents like aziridine (B145994) for C-H ethylamination. nih.govresearchgate.net Such innovative approaches provide new avenues for accessing complex indole derivatives.

Strategies for Introducing the C3-Hydroxymethyl Group and C7-Amino Group

Once the indole core is established, or during the synthesis, the specific functional groups must be installed.

Introduction of the C7-Amino Group: The most common strategy for introducing the C7-amino group is through the reduction of a C7-nitro group. This nitro group is often carried through the indole synthesis (e.g., Bartoli or Fischer synthesis) from a nitroaniline or nitrophenylhydrazine (B1144169) precursor. Standard reduction conditions, such as catalytic hydrogenation with Pd/C or reduction with metals like iron or tin in acidic media, are effective.

Alternatively, modern C-H functionalization techniques offer a more direct approach. The installation of a directing group on the indole nitrogen can facilitate site-selective C-H activation and amination at the C7 position. nih.gov This avoids the need for pre-functionalized starting materials but requires additional steps for installing and removing the directing group.

Introduction of the C3-Hydroxymethyl Group: The C3 position of the indole ring is the most nucleophilic and reactive site. dundee.ac.uk This reactivity can be exploited to introduce the hydroxymethyl group.

Reduction of Indole-3-carboxaldehyde : A Vilsmeier-Haack reaction on the 7-aminoindole precursor (likely with a protected amine) can install a formyl group at the C3 position. Subsequent reduction of this aldehyde, typically with a mild reducing agent like sodium borohydride (B1222165), yields the desired C3-hydroxymethyl group. nih.gov

Reduction of Indole-3-carboxylate : An alternative to the Vilsmeier-Haack reaction is the carboxylation of a C3-lithiated indole, followed by esterification. The resulting ester can then be reduced to the alcohol using a stronger reducing agent like lithium aluminum hydride.

Direct Hydroxymethylation : The reaction of an indole with formaldehyde (electrophilic substitution) can directly introduce the hydroxymethyl group at C3. However, this reaction can sometimes lead to the formation of dimers like 3,3'-diindolylmethane, requiring careful control of reaction conditions. nih.gov

From Gramine : Gramine, or (1H-indol-3-yl)-N,N-dimethylmethanamine, is a common starting material where the dimethylamino group at C3 acts as a good leaving group in substitution reactions, providing another route to C3-functionalized indoles. nih.gov

Functionalization at C3 of Indole Ring Systems

The C3 position of indole is the most nucleophilic and, therefore, a primary site for electrophilic substitution. chemrxiv.org The introduction of a hydroxymethyl group at this position is typically achieved through the reduction of a C3-formyl or C3-carboxyl group.

A common precursor for this transformation is indole-3-carboxaldehyde. The formylation of indole can be achieved through various methods, including the Vilsmeier-Haack reaction. Subsequently, the aldehyde functionality can be reduced to the corresponding alcohol using a suitable reducing agent.

Alternatively, direct C3-alkylation with alcohols can be accomplished. A metal-free approach utilizing cesium carbonate (Cs2CO3) and Oxone® has been reported for the C3-alkylation of indoles with various alcohols, including those with heteroaryl substituents. chemrxiv.orgrsc.org This method proceeds via a hydrogen autotransfer-type mechanism. chemrxiv.orgrsc.org

Introduction and Manipulation of the C7-Amino Functionality

The introduction of an amino group at the C7 position of the indole ring is a more challenging transformation. A prevalent strategy involves the nitration of the indole ring, followed by the reduction of the nitro group.

A common starting material for this sequence is 7-nitroindole (B1294693). sigmaaldrich.com The synthesis of 7-nitroindole itself can be achieved through various routes, including the direct nitration of indoline (B122111) followed by dehydrogenation. google.com For instance, sodium 1-acetylindoline-2-sulfonate can be nitrated with acetyl nitrate, and the resulting product is hydrolyzed to yield 7-nitroindole. google.com

Once 7-nitroindole is obtained, the nitro group can be reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

A key intermediate in the synthesis of this compound is 7-nitroindole-3-carboxaldehyde. guidechem.comsigmaaldrich.commatrix-fine-chemicals.comchemimpex.com This compound can be synthesized from 7-nitroindole via formylation at the C3 position. The subsequent reduction of both the nitro and aldehyde groups yields the target molecule. The reduction of the aldehyde is often performed using a selective reducing agent like sodium borohydride, while the nitro group reduction can be carried out using catalytic hydrogenation or other methods.

A ruthenium(II)-catalyzed C-H amidation at the C7-position of indoline has also been developed, providing another route to 7-aminoindole scaffolds. nih.gov This method utilizes dioxazolone as an environmentally benign amidating agent. nih.gov

Modern and Sustainable Synthetic Approaches

Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and environmentally friendly methods.

Catalytic Synthesis Methodologies for this compound

Catalysis plays a crucial role in modern organic synthesis, offering pathways with higher efficiency and selectivity. nih.gov For the synthesis of this compound and its derivatives, various catalytic systems have been explored.

Palladium-catalyzed reactions, such as the Sonogashira coupling followed by cyclization, are powerful tools for constructing the indole scaffold itself. researchgate.net Iron-catalyzed reactions have also been employed for the functionalization of indoles. acs.org Furthermore, ruthenium-catalyzed C-H amidation provides a direct route to 7-aminoindolines. nih.gov Chiral phosphoric acid catalysts have been used for the enantioselective C7 Friedel-Crafts alkylation of 4-aminoindoles, demonstrating the potential for asymmetric synthesis of related structures. rsc.org

Flow Chemistry Applications in the Synthesis of this compound

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as improved safety, scalability, and reaction control. mdpi.comnih.gov The synthesis of indole derivatives has been successfully adapted to flow conditions. mdpi.comnih.govuc.ptresearchgate.net For example, the Fischer indole synthesis, a classical method for preparing indoles, has been performed efficiently in a continuous flow system. mdpi.com This approach allows for high-temperature and high-pressure conditions, significantly reducing reaction times and increasing productivity. mdpi.com The reduction of o-vinylnitroarenes to indoles has also been achieved using flow chemistry. researchgate.net While specific flow chemistry applications for the direct synthesis of this compound are not extensively detailed in the provided results, the successful application of this technology to various indole syntheses suggests its potential for developing a streamlined and efficient process for this target molecule. mdpi.comnih.govuc.ptresearchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.govresearchgate.net In the context of indole synthesis, this includes the use of greener solvents, catalysts, and energy sources. nih.govresearchgate.netbeilstein-journals.orgtandfonline.comtandfonline.com

Microwave-assisted synthesis has been shown to be a rapid and efficient method for preparing indole derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. tandfonline.comtandfonline.com The use of water as a solvent and the development of solvent-free reaction conditions are also key aspects of green indole synthesis. researchgate.netbeilstein-journals.org Nanocatalysts are another area of interest, offering high activity and recyclability. researchgate.netbeilstein-journals.org The development of catalytic methods that avoid the use of toxic or precious metals aligns with green chemistry principles. chemrxiv.orgrsc.org

Purification and Isolation Methodologies for Synthetic this compound

The purification of this compound and related aminoindole derivatives is crucial to obtain a product of high purity. Common purification techniques include:

Chromatography: Column chromatography is a widely used method for separating the desired product from reaction byproducts and unreacted starting materials. Silica gel is a common stationary phase, and the mobile phase is chosen based on the polarity of the compounds to be separated. acs.org

Crystallization: Recrystallization from a suitable solvent or solvent mixture can be an effective method for purifying solid compounds. nih.gov

Extraction: Liquid-liquid extraction is often used during the work-up of a reaction to separate the product from impurities based on their differential solubility in two immiscible liquid phases. nih.gov

Cation-Exchange Chromatography: This technique is particularly useful for the purification of amino-containing compounds. nih.gov It separates molecules based on their net positive charge at a specific pH. nih.gov

The choice of purification method depends on the physical and chemical properties of the target compound and the impurities present.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The efficient synthesis of this compound from 7-nitro-1H-indole-3-carbaldehyde hinges on the careful selection of reducing agents and the fine-tuning of reaction parameters such as temperature, solvent, and catalyst loading. Research in this area has explored various methodologies to achieve a high-yielding and selective transformation.

A prevalent method for the reduction of both aromatic nitro groups and aldehydes is catalytic hydrogenation . This technique offers the advantage of clean conversion, with the primary byproduct being water. The choice of catalyst and reaction conditions plays a pivotal role in the outcome of the hydrogenation. For the reduction of nitroarenes, catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are commonly employed. cymitquimica.com The simultaneous reduction of the aldehyde to an alcohol can also be achieved under these conditions, although the reactivity of the two functional groups may differ, necessitating careful optimization.

One approach involves performing the catalytic transfer hydrogenation under mechanochemical ball milling conditions. This solid-state method, using ammonium (B1175870) formate (B1220265) as a hydrogen donor and palladium on carbon as a catalyst, has been shown to be effective for the reduction of various aromatic nitro compounds, tolerating a range of other functional groups. mdpi.com While specific data for this compound is not provided, this green chemistry approach presents a viable and efficient pathway.

Another strategy involves the use of chemical reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for the reduction of aldehydes and ketones. However, it is generally ineffective for the reduction of nitro groups on its own. nih.gov To overcome this limitation, NaBH₄ is often used in combination with a transition metal salt. For instance, systems like NaBH₄/Ni(OAc)₂·4H₂O in a mixture of acetonitrile (B52724) and water have been shown to efficiently reduce aromatic nitro compounds to their corresponding amines at room temperature. researchgate.net The optimization of this system involves adjusting the molar equivalents of NaBH₄ and the catalyst loading to achieve complete and rapid conversion. The addition of a small amount of water can dramatically increase the reaction rate. researchgate.net

The table below summarizes hypothetical optimization data for the synthesis of this compound based on common findings in the reduction of related substrates. This data illustrates how systematic variation of reaction parameters can lead to improved yields.

| Entry | Reducing System | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | H₂ (1 atm) | 10% Pd/C (5 mol%) | Ethanol | 25 | 24 | 75 |

| 2 | H₂ (5 atm) | 10% Pd/C (5 mol%) | Ethanol | 25 | 8 | 85 |

| 3 | H₂ (5 atm) | 10% Pt/C (5 mol%) | Methanol (B129727) | 50 | 6 | 90 |

| 4 | NaBH₄ (4 equiv.) | Ni(OAc)₂·4H₂O (0.2 equiv.) | CH₃CN/H₂O (10:1) | 25 | 1 | 92 |

| 5 | NaBH₄ (3 equiv.) | Ni(OAc)₂·4H₂O (0.1 equiv.) | CH₃CN/H₂O (10:1) | 25 | 3 | 88 |

| 6 | HCOONH₄ (5 equiv.) | 10% Pd/C (10 mol%) | Methanol | Reflux | 4 | 82 |

Detailed Research Findings:

Systematic studies on the catalytic transfer hydrogenation of nitro compounds have demonstrated the impact of various parameters on reaction efficiency. For example, in the reduction of nitrobenzene (B124822) using a Co-Zn/N-C catalyst and formic acid as a hydrogen source, both reaction temperature and time significantly influence the yield of aniline. frontiersin.org Increasing the temperature from 25°C to 100°C and the reaction time from 0.5 to 8 hours can substantially improve the conversion and yield. frontiersin.org Similarly, the stirring rate can affect the dispersion of a heterogeneous catalyst and, consequently, the reaction outcome. frontiersin.org

In the context of reductions using sodium borohydride with a nickel catalyst, it has been observed that the choice of solvent and the presence of water are critical. While the reduction of nitrobenzene can proceed in refluxing acetonitrile, the addition of a small amount of water dramatically accelerates the reaction, allowing it to proceed to completion at room temperature in a much shorter time. researchgate.net The optimization of the molar equivalents of NaBH₄ and the nickel catalyst is key to achieving high yields and minimizing reaction times. researchgate.net

These general findings from related systems provide a strong basis for the optimization of the synthesis of this compound. A one-pot approach, where 7-nitro-1H-indole-3-carbaldehyde is treated with a suitable reducing system under optimized conditions, is a highly attractive and efficient strategy for obtaining the target molecule in high yield.

Advanced Structural Characterization and Elucidation of 7 Amino 1h Indol 3 Yl Methanol

High-Resolution Spectroscopic Techniques for Structure Confirmation

The primary structure, connectivity, and electronic environment of the atoms within (7-amino-1H-indol-3-yl)methanol can be unequivocally established using a combination of high-resolution spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Proton and Carbon Assignment

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for each unique proton in the molecule. Based on data from analogous compounds like 7-aminoindole and indole-3-methanol, the expected chemical shifts are outlined in the table below. The indole (B1671886) NH proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The protons of the benzene (B151609) ring (H-4, H-5, and H-6) would exhibit characteristic coupling patterns, while the H-2 proton of the indole ring would be a singlet or a narrow triplet. The methylene (B1212753) protons of the hydroxymethyl group at the C-3 position would likely appear as a singlet, and the protons of the amino group at C-7 would also produce a distinct signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a signal for each unique carbon atom. The chemical shifts are influenced by the local electronic environment. The carbons of the indole ring system are expected in the aromatic region (100-140 ppm). The presence of the electron-donating amino group at C-7 would shield the adjacent carbons, shifting their signals to a higher field compared to unsubstituted indole. Conversely, the hydroxymethyl group at C-3 would influence the chemical shift of C-3.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, a series of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the protons on the benzene and pyrrole (B145914) rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| NH (Indole) | ~10.5 (br s) | - |

| H-2 | ~7.2 (s) | ~125 |

| H-4 | ~6.8 (d) | ~115 |

| H-5 | ~6.9 (t) | ~120 |

| H-6 | ~6.5 (d) | ~110 |

| CH₂OH | ~4.8 (s) | ~60 |

| OH | Variable | - |

| NH₂ | ~4.5 (br s) | - |

| C-2 | - | ~125 |

| C-3 | - | ~112 |

| C-3a | - | ~128 |

| C-4 | - | ~115 |

| C-5 | - | ~120 |

| C-6 | - | ~110 |

| C-7 | - | ~140 |

| C-7a | - | ~129 |

Note: Predicted values are based on data for 7-aminoindole and indole-3-methanol and may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula, C₉H₁₀N₂O. The high accuracy of this technique helps to distinguish between compounds with the same nominal mass but different elemental compositions. Fragmentation patterns observed in the mass spectrum, such as the loss of a hydroxyl radical or a water molecule, can provide additional structural information. Alcohols, for instance, are known to undergo alpha cleavage and dehydration in a mass spectrometer libretexts.org.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule. For this compound, the spectra would be expected to show characteristic absorption bands for the N-H and O-H stretching vibrations, as well as the C-H, C-N, and C-O bonds.

N-H Stretching: The amino group (NH₂) at C-7 would exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹. The indole N-H stretch would appear as a sharp band around 3400-3500 cm⁻¹.

O-H Stretching: The hydroxyl group of the methanol (B129727) substituent would show a broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-N and C-O Stretching: The C-N stretching of the amino group and the C-O stretching of the alcohol would appear in the fingerprint region between 1000 and 1300 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. Furthermore, the crystal packing arrangement would reveal intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which play a crucial role in the solid-state architecture of the compound. While no specific crystal structure for this compound has been reported, studies on related indole derivatives show that the indole ring system is generally planar. nih.govresearchgate.netchemrxiv.org The substituents at the C-3 and C-7 positions would be oriented relative to this plane.

Conformational Analysis through Spectroscopic and Computational Methods

The hydroxymethyl group at the C-3 position introduces conformational flexibility to the molecule. The orientation of this group relative to the indole ring can be investigated through a combination of spectroscopic and computational methods.

Spectroscopic Methods: Variable temperature NMR studies can provide insights into the rotational barriers around the C3-CH₂OH bond. Changes in the NMR spectrum at different temperatures can indicate the presence of different conformers and allow for the determination of the energy barriers between them.

Computational Methods: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface of the molecule and identify the most stable conformers. By systematically rotating the C3-CH₂OH bond and calculating the energy at each step, a conformational energy profile can be generated. These calculations can also predict the spectroscopic properties (NMR, IR) for each conformer, which can then be compared with the experimental data to determine the predominant conformation in solution. For indole-3-carbinol (B1674136), a related compound, computational studies have been used to identify stable conformers and analyze their spectroscopic profiles. A similar approach would be highly valuable for understanding the conformational preferences of this compound.

Chemical Reactivity and Derivatization Strategies for 7 Amino 1h Indol 3 Yl Methanol

Reactivity of the Indole (B1671886) Nitrogen (N-H) in (7-amino-1H-indol-3-yl)methanol

The nitrogen atom of the indole ring in this compound is a nucleophilic center and can participate in various reactions, most notably alkylation and acylation. The acidity of the N-H proton is a key factor governing its reactivity. Deprotonation with a suitable base enhances its nucleophilicity, facilitating subsequent reactions.

Alkylation of the indole nitrogen can be achieved using a variety of alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The choice of base and solvent system is crucial for achieving selective N-alkylation over potential side reactions at the C7-amino group or the C3-hydroxymethyl group. Stronger bases like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly employed to ensure complete deprotonation of the indole nitrogen.

Acylation of the indole nitrogen introduces an acyl group, which can serve as a protecting group or modulate the electronic properties of the indole ring. Acylating agents such as acid chlorides or anhydrides are typically used. The reaction is often carried out in the presence of a base to neutralize the acid byproduct. In some instances, chemoselective N-acylation in the presence of other nucleophilic groups can be achieved using specific reagents like thioesters. nih.gov

Chemical Transformations Involving the C7-Amino Group

The C7-amino group is a primary aromatic amine and represents a key site for a wide array of chemical modifications, including acylation, sulfonylation, alkylation, reductive amination, and the formation of heterocyclic derivatives. The nucleophilicity of this amino group is influenced by the electron-donating nature of the indole ring.

Acylation and Sulfonylation Reactions

The C7-amino group readily undergoes acylation with acid chlorides or anhydrides to form the corresponding amides. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the generated acid. These amide derivatives are often stable and can be important for introducing further functionality or for their biological properties.

Sulfonylation of the C7-amino group with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base, yields sulfonamides. These derivatives are of interest in medicinal chemistry due to their potential biological activities. The resulting sulfonamide linkage is generally very stable.

| Reagent Class | Example Reagent | Product Type | General Conditions |

| Acyl Halide | Acetyl chloride | Amide | Inert solvent (e.g., DCM, THF), Base (e.g., triethylamine, pyridine), Room temperature |

| Acid Anhydride | Acetic anhydride | Amide | Inert solvent (e.g., DCM, THF), Base (e.g., triethylamine, pyridine), Room temperature or gentle heating |

| Sulfonyl Halide | p-Toluenesulfonyl chloride | Sulfonamide | Inert solvent (e.g., DCM, THF), Base (e.g., triethylamine, pyridine), Room temperature |

Table 1: Representative Acylation and Sulfonylation Reactions of Aminoindoles. The conditions are general and may require optimization for specific substrates.

Alkylation and Reductive Amination Strategies

Direct alkylation of the C7-amino group with alkyl halides can be challenging due to the potential for over-alkylation, leading to mixtures of secondary and tertiary amines. However, under carefully controlled conditions, mono-alkylation can be achieved.

A more controlled and widely used method for introducing alkyl groups is reductive amination. nih.govresearchgate.net This two-step, one-pot process involves the initial formation of an imine or enamine by reacting the C7-amino group with an aldehyde or a ketone, followed by the in-situ reduction of the intermediate with a mild reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). nih.gov This method provides a high degree of control and is compatible with a wide range of functional groups.

| Carbonyl Compound | Reducing Agent | Product Type | General Conditions |

| Aldehyde (e.g., Benzaldehyde) | Sodium cyanoborohydride | Secondary Amine | Methanol (B129727) or other protic solvent, Mildly acidic pH, Room temperature |

| Ketone (e.g., Acetone) | Sodium triacetoxyborohydride | Secondary Amine | Dichloromethane or other aprotic solvent, Acetic acid (catalyst), Room temperature |

Table 2: Illustrative Reductive Amination Strategies for Aromatic Amines. Specific conditions can vary based on the reactivity of the carbonyl compound and the amine.

Formation of Imine and Heterocyclic Derivatives

The reaction of the C7-amino group with aldehydes or ketones under dehydrating conditions leads to the formation of imines (Schiff bases). This reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product. The formed imines can be stable compounds themselves or serve as intermediates for further transformations, such as reduction to secondary amines as seen in reductive amination.

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a valuable precursor for the synthesis of various fused heterocyclic systems. The C7-amino group can act as a nucleophile in condensation reactions with suitable electrophiles to construct new rings fused to the indole core. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of new five- or six-membered heterocyclic rings.

Reactions of the C3-Hydroxymethyl Group

The C3-hydroxymethyl group is a primary alcohol and can undergo typical alcohol reactions such as esterification and etherification. The reactivity of this group can be influenced by the electronic nature of the indole ring.

Esterification and Etherification Reactions

Esterification of the C3-hydroxymethyl group can be accomplished by reacting it with carboxylic acids, acid chlorides, or acid anhydrides. When using a carboxylic acid, an acid catalyst such as sulfuric acid or p-toluenesulfonic acid is often required (Fischer esterification). The use of more reactive acylating agents like acid chlorides or anhydrides, typically in the presence of a base, provides a milder and often more efficient method for ester formation.

Etherification involves the formation of an ether linkage at the C3-position. This can be achieved through a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. Alternatively, acid-catalyzed dehydration with another alcohol can lead to ether formation, although this method can sometimes be complicated by side reactions.

| Reaction Type | Reagent | Catalyst/Base | Product Type |

| Esterification | Carboxylic Acid | Acid (e.g., H2SO4, p-TsOH) | Ester |

| Esterification | Acid Chloride | Base (e.g., Pyridine, Et3N) | Ester |

| Etherification | Alkyl Halide | Strong Base (e.g., NaH) | Ether |

Table 3: General Reactions of the C3-Hydroxymethyl Group. Optimization of reaction conditions is typically necessary for specific substrates.

Oxidation and Reduction Pathways

The chemical reactivity of this compound is significantly influenced by the presence of the amino, hydroxymethyl, and indole heterocyclic moieties, each susceptible to specific oxidation and reduction transformations.

Oxidation: The indole nucleus, particularly when activated by electron-donating groups like the 7-amino group, is prone to oxidation. The hydroxymethyl group at the C-3 position can be oxidized to an aldehyde or a carboxylic acid. Common oxidation protocols for indoles can lead to several products. For instance, oxidation of C-3 substituted indoles can yield 2-oxindoles. nih.gov Stronger oxidation, known as the Witkop oxidation, can lead to the cleavage of the C2-C3 double bond, resulting in 2-keto acetanilides. nih.gov The choice of oxidant is crucial for selectivity. Reagents like dimethyldioxirane (B1199080) (DMD) or Oxone® have been used for the controlled oxidation of indole derivatives. nih.gov The primary amino group at the C-7 position can also be oxidized, potentially forming nitroso or nitro derivatives, or undergoing oxidative coupling reactions.

Reduction: The primary functional groups amenable to reduction in this compound are any imine or nitro derivatives that might be formed from the amino group or introduced through other reactions. For example, imines formed from the condensation of an aminoindole with an aldehyde or ketone can be readily reduced to the corresponding secondary amines. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol. wikipedia.org This type of reduction is exemplified in the synthesis of amine-linked bis-indole derivatives, where an imine linkage is reduced to an amine linkage using NaBH₄ in a mixture of THF and ethanol. wikipedia.org Should the amino group be converted to a nitro group, it can be reduced back to an amine using various methods, including catalytic hydrogenation or metal-acid combinations.

A summary of potential redox reactions is presented below:

Table 1: Potential Oxidation and Reduction Reactions of this compound Derivatives| Reaction Type | Substrate Moiety | Reagent Example(s) | Product Moiety |

|---|---|---|---|

| Oxidation | C-3 Hydroxymethyl | PCC, MnO₂ | C-3 Formyl |

| C-3 Hydroxymethyl | Jones Reagent | C-3 Carboxyl | |

| Indole Ring (C-2) | DMD, Oxone® | 2-Oxindole | |

| C-7 Amino | Peroxy acids | C-7 Nitro | |

| Reduction | C-7 Imine | NaBH₄, LiAlH₄ | C-7 Secondary Amine |

| C-7 Nitro | H₂/Pd, Fe/HCl | C-7 Amino | |

| C-3 Carboxyl | LiAlH₄ | C-3 Hydroxymethyl |

Halogenation and Substitution Reactions

The this compound scaffold offers multiple sites for halogenation and subsequent substitution reactions, enabling diverse functionalization.

Halogenation: Halogenation can occur at the indole nucleus or involve the transformation of the amino group.

On the Indole Ring: Direct electrophilic halogenation of the indole ring is a common reaction. Due to the high electron density of the pyrrole (B145914) ring, substitution typically occurs at the C-3 position. researchgate.net However, since this position is already substituted in the target molecule, halogenation would be directed to other positions, primarily C-2, C-4, or C-6. The powerful activating effect of the 7-amino group would likely direct electrophilic halogens to the C-4 and C-6 positions.

Substitution of the Amino Group: The 7-amino group can be converted into a halogen via the Sandmeyer reaction. This involves diazotization of the primary amine with a nitrite (B80452) source (e.g., NaNO₂) in the presence of a strong acid, followed by treatment with a copper(I) halide (CuCl or CuBr). This provides a reliable method to install chloro or bromo substituents at the C-7 position. nih.gov

Substitution Reactions:

Nucleophilic Substitution at C-3: The hydroxymethyl group at the C-3 position is a key site for nucleophilic substitution. Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water) and generating a stabilized carbocation (an indoleninium ion). This intermediate is readily attacked by various nucleophiles. For example, acid-catalyzed reactions with nucleophiles like allyltrimethylsilane (B147118) or methanol can lead to the corresponding C-3 substituted products. researchgate.net

Cross-Coupling Reactions: The introduction of a halogen at the C-7 position (or other positions on the ring) opens up possibilities for a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings. These reactions are powerful tools for forming new carbon-carbon or carbon-nitrogen bonds, allowing for the attachment of aryl, alkyl, or amino groups. nih.gov

Table 2: Halogenation and Substitution Strategies

| Reaction Type | Position(s) | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| Halogenation | C-4, C-6 | NBS, NCS | 4/6-Halo-7-aminoindole derivative |

| Sandmeyer Reaction | C-7 | 1. NaNO₂, H⁺ 2. CuX (X=Cl, Br) | 7-Haloindole derivative | | Nucleophilic Substitution | C-3 | H⁺, Nu-H (e.g., MeOH) | 3-(Methoxymethyl)indole derivative | | Suzuki Coupling | C-7 (from 7-halo) | Arylboronic acid, Pd catalyst | 7-Arylindole derivative |

Electrophilic Aromatic Substitution Patterns on the Indole Ring of this compound

The indole ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (SEAr). The regioselectivity of this reaction on this compound is governed by the combined directing effects of the substituents on both the pyrrole and benzene (B151609) rings.

The indole nucleus is most reactive at the C-3 position. researchgate.net However, as this position is already functionalized with a hydroxymethyl group, electrophilic attack will be directed elsewhere. The primary activating group is the powerful electron-donating amino group at C-7. This group strongly activates the ortho (C-6) and para (C-5 is blocked, C-4 is meta to the NH of the pyrrole ring but ortho to the C-7 amino group) positions of the benzene ring. The pyrrole nitrogen also directs electrophiles to the C-3 position (blocked) and C-2 position. The hydroxymethyl group at C-3 is generally considered to be weakly deactivating.

Therefore, the most likely positions for electrophilic attack are C-4 and C-6, followed by C-2.

Nitration: Nitration of indoles with electron-withdrawing groups at C-3 (like 3-acetylindole) has been shown to yield predominantly the 6-nitro derivative, along with a smaller amount of the 4-nitro isomer. umn.edu Given the strong activating nature of the 7-amino group, a similar pattern favoring substitution at C-6 and C-4 would be expected for this compound. Non-acidic nitrating agents, such as trifluoroacetyl nitrate, can also be employed for the regioselective nitration of indoles. rsc.org

Formylation (Vilsmeier-Haack Reaction): The Vilsmeier-Haack reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from DMF and POCl₃. wikipedia.orgorganic-chemistry.org For indoles, this reaction usually occurs at C-3. With a substituted C-3, formylation of a 7-substituted indole could potentially occur at the C-2 position. Furthermore, reactions involving the C-7 substituent itself are possible. For example, the Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles can lead to complex heteroannulation, forming a pyrrolo[3,2,1-ij]quinoline system, which involves initial C-3 formylation followed by reactions at the acetyl group. nih.gov

Nucleophilic Reactions and Annulation Strategies Utilizing this compound

The functional groups of this compound make it a versatile building block for constructing more complex, polycyclic structures through nucleophilic reactions and annulation strategies.

Nucleophilic Reactions: As previously mentioned (Section 4.3.3), the hydroxymethyl group at C-3 is an excellent handle for nucleophilic substitution reactions. researchgate.net The 7-amino group can also act as a nucleophile. For example, it can be acylated or alkylated, or it can participate in condensation reactions with carbonyl compounds to form imines. It can also be used in copper-catalyzed coupling reactions to form new C-N bonds. researchgate.net

Annulation Strategies: Annulation involves the formation of a new ring fused to the existing indole scaffold.

Pictet-Spengler Reaction: This is a powerful annulation reaction that forms a tetrahydro-β-carboline ring system. wikipedia.org The reaction involves the condensation of a tryptamine (B22526) derivative (a β-indolylethylamine) with an aldehyde or ketone, followed by an acid-catalyzed ring closure. mdpi.com While this compound is not a tryptamine itself, it can be a precursor. For instance, conversion of the C-3 hydroxymethyl group into a C-3-acetonitrile (via tosylation and cyanide displacement) followed by reduction would yield the corresponding 7-aminotryptamine, which would be an ideal substrate for the Pictet-Spengler reaction. This strategy allows for the construction of polycyclic indole alkaloids. acs.org

Intramolecular Cyclizations: Derivatives of this compound can be designed to undergo intramolecular cyclizations. For example, if a suitable electrophilic center is introduced into a side chain attached to the 7-amino group, an intramolecular electrophilic aromatic substitution could occur at the C-6 position to form a new fused ring. Similarly, annulation strategies based on the intramolecular Houben-Hoesch reaction have been used to construct the 7-aminoindole ring system itself from acyclic precursors. nih.gov

Multi-Component Reactions Involving this compound as a Building Block

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. acs.org The bifunctional nature of this compound, possessing both a primary amine and a primary alcohol, makes it a potentially valuable building block in MCRs.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is one of the most prominent MCRs. It typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgorganic-chemistry.org The primary amino group at the C-7 position of this compound makes it a suitable amine component for the Ugi reaction. This would allow for the rapid generation of complex peptide-like molecules containing the 7-aminoindole scaffold. nih.gov The versatility of the Ugi reaction has been demonstrated in the synthesis of diverse heterocyclic libraries, and indoles have been successfully incorporated as one of the components. arkat-usa.orgresearchgate.net For example, a five-component Ugi reaction using indoles, CO₂, amines, aldehydes, and isocyanides has been developed to produce indole-tethered peptide units. nih.gov

Passerini Reaction: The Passerini three-component reaction (P-3CR) involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgslideshare.net While this compound would not directly participate as one of the core components in its native form, its derivative, (7-amino-1H-indol-3-yl)carbaldehyde (obtainable by oxidation of the alcohol), could serve as the aldehyde component. This would lead to the formation of complex structures bearing the 7-aminoindole-3-yl moiety.

Combined MCR-Cyclization Strategies: A powerful approach in modern organic synthesis is the combination of an MCR with a subsequent cyclization step. For instance, the products of an Ugi reaction can be designed to contain reactive functionalities that allow for a post-MCR transformation. The combination of the Pictet-Spengler reaction with the Ugi MCR has been exploited for the construction of highly complex polycyclic architectures in a few steps and with high yields. mdpi.com This highlights the potential for using this compound derivatives in sophisticated tandem reaction sequences to build molecular diversity.

Biological and Biochemical Investigations of 7 Amino 1h Indol 3 Yl Methanol and Its Analogs

In Vitro Studies on Molecular Interactions and Biochemical Pathways

The biological activity of indole (B1671886) derivatives is often attributed to their ability to interact with various biomolecules, including receptors and enzymes, thereby modulating key biochemical pathways.

Receptor Binding Affinity and Selectivity Profiling

Analogs of (7-amino-1H-indol-3-yl)methanol have been investigated for their ability to bind to various receptors, particularly those involved in neurotransmission. For instance, certain indole derivatives have shown affinity for serotonin (B10506) receptors. nih.gov A study on a series of indole derivatives, D2AAK5, D2AAK6, and D2AAK7, revealed their binding affinity for serotonin 5-HT1A and 5-HT2A receptors. nih.gov Molecular docking studies indicated that the primary interaction involves a salt bridge between the protonatable nitrogen atom of the ligands and a conserved aspartate residue within the receptor's binding pocket. nih.gov

Furthermore, the evaluation of 11β-substituted and 7α-substituted (iodovinyl)estradiols, which share a core structural feature with the compound of interest, demonstrated significant binding affinity for the estrogen receptor, with relative binding affinity values ranging from 20-50. nih.gov These findings suggest that the 7-aminoindole scaffold could be a valuable template for developing ligands with affinity for specific receptor subtypes.

Enzyme Inhibition or Activation Studies

Indole derivatives are known to modulate the activity of various enzymes. For example, indole-2- and 3-carboxamides have been identified as inhibitors of enzymes like human liver glycogen (B147801) phosphorylase and HIV-1 reverse transcriptase. nih.gov The position of substituents on the indole ring plays a crucial role in determining the inhibitory potency. nih.gov

In silico docking studies on C3-methylene-bridged indole derivatives have suggested their potential to interact with enzymes involved in oxidative stress, such as myeloperoxidase (MPO) and cyclooxygenase-2 (COX-2). nih.gov Additionally, certain N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been shown to inhibit tubulin polymerization, a key process in cell division, with potent antiproliferative activity against cancer cell lines. nih.gov

Protein-Ligand Interaction Assays

The interaction of indole derivatives with proteins is fundamental to their biological effects. The binding of 3-[1-(3-aminopropyl)-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione to its target proteins has been noted, although specific details of the interactions are not extensively detailed in the available literature. drugbank.com The indole scaffold itself is a common motif in molecules that interact with a wide range of proteins. researchgate.net

Modulation of Key Biochemical Signaling Pathways

Analogs of this compound have been shown to influence critical cellular signaling pathways, often leading to anti-inflammatory or anti-cancer effects. For example, certain indole-2-one and 7-aza-2-oxindole derivatives inhibit the lipopolysaccharide (LPS)-stimulated release of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages. nih.gov These compounds were also found to suppress the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes in the inflammatory cascade. nih.gov

In the context of cancer, some 3-amino-3-hydroxymethyloxindoles, which are structurally related to the compound of interest, induce G2/M cell cycle arrest and apoptosis in cancer cells. researchgate.net This suggests an interference with the cellular machinery that controls cell proliferation and programmed cell death.

Cellular Level Biological Activity (In Vitro Cell Line Studies)

The ultimate effect of a compound's molecular interactions is reflected in its activity at the cellular level. Cytotoxicity and cell viability assays are fundamental in assessing the potential of a compound as a therapeutic agent.

Assessment of General Cytotoxicity and Cell Viability in various Cell Lines

The cytotoxic potential of various analogs of this compound has been evaluated against a range of cancer cell lines. Substituted 3-amino-3-hydroxymethyloxindoles have demonstrated significant growth inhibitory activity. researchgate.net For example, compound 5m from this series exhibited potent cytotoxic effects against SJSA-1 (osteosarcoma), HCT-116 (colon carcinoma), Jurkat (T-cell leukemia), KB (oral carcinoma), and Bel7402 (liver carcinoma) cell lines. researchgate.net

Similarly, 5-hydroxyindole-3-carboxylic acid and its ester derivatives have shown promising cytotoxicity against the MCF-7 breast cancer cell line, while exhibiting lower toxicity towards normal human dermal fibroblast cells. nih.gov The bispidinone derivative BisP4 , which incorporates tryptophan pendant arms, displayed significant cytotoxic activity against pancreatic cancer cell lines, with MiaPaca-2 cells being the most sensitive. mdpi.com

The following table summarizes the cytotoxic activities of some analogs of this compound in various cancer cell lines.

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| Compound 7d | HeLa | 0.52 | nih.gov |

| MCF-7 | 0.34 | nih.gov | |

| HT-29 | 0.86 | nih.gov | |

| Compound 5m | SJSA-1 | 3.14 | researchgate.net |

| Compound 5d | MCF-7 | 4.7 | nih.gov |

| BisP4 | MiaPaca-2 | < 20 | mdpi.com |

Studies on Cellular Proliferation, Differentiation, and Apoptosis

Direct studies investigating the effects of this compound on cellular proliferation, differentiation, and apoptosis have not been prominently reported. However, the indole nucleus is a key feature in many compounds that exhibit potent antiproliferative and pro-apoptotic activities.

For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides has been synthesized and evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines. nih.gov One of the promising compounds from this series, compound 7d, demonstrated significant antiproliferative activity with IC₅₀ values of 0.52, 0.34, and 0.86 μM against HeLa, MCF-7, and HT-29 cells, respectively. nih.gov Mechanistic studies revealed that this compound induced apoptosis in a dose-dependent manner and arrested the cell cycle in the G2/M phase by inhibiting tubulin polymerization. nih.gov

Another indole derivative, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), has shown potent activity against various cancer cell lines, including those resistant to multiple drugs. nih.gov J30 disrupts microtubule assembly by binding to the colchicine-binding site, leading to G2/M phase cell cycle arrest and apoptosis. nih.gov The apoptotic pathway induced by J30 involves the phosphorylation of Bcl-2, translocation of cytochrome c, and activation of the caspase-9 and caspase-3 cascades. nih.gov

These findings with structurally related indole compounds suggest that this compound could potentially exhibit similar effects on cellular proliferation and apoptosis, warranting further investigation into its specific mechanisms of action.

Table 1: Antiproliferative Activity of Selected Indole Analogs

| Compound | Cell Line | IC₅₀ (μM) | Reference |

| Compound 7d | HeLa | 0.52 | nih.gov |

| MCF-7 | 0.34 | nih.gov | |

| HT-29 | 0.86 | nih.gov | |

| J30 | Various | Potent | nih.gov |

Evaluation of Anti-Microbial (Bacterial, Fungal, Viral) Activity in Cellular Models

There is a lack of specific data on the anti-microbial activity of this compound in cellular models. However, the indole moiety is a common structural motif in a wide range of compounds with demonstrated antibacterial, antifungal, and antiviral properties.

Antibacterial Activity: Tris(1H-indol-3-yl)methylium salts have shown high in vitro activity against both antibiotic-sensitive and -resistant bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.13 to 1.0 µg/mL. nih.gov These compounds are thought to exert their effect by forming pores in the cytoplasmic membrane of microbial cells. nih.gov Similarly, indolyl derivatives containing amino-guanidinium moieties have displayed potent antibacterial activities against ESKAPE pathogens and MRSA strains, with MICs in the range of 2–16 µg/mL. nih.gov

Antifungal Activity: The antifungal potential of indole derivatives has also been explored. A study on 3-indolyl-3-hydroxy oxindole (B195798) derivatives demonstrated their inhibitory effects on the mycelial growth of several plant pathogenic fungi. nih.gov For example, some of these compounds showed significant inhibition rates against B. maydis, comparable to the commercial fungicide phenazine-1-carboxylic acid. nih.gov Another study highlighted that certain amine derivatives of amino alcohols, which can be structurally related to indole derivatives, were effective against filamentous fungi and yeast. nih.gov

Antiviral Activity: The indole scaffold is present in several antiviral agents. For instance, indole-containing inhibitors have been developed against the NS2B-NS3 protease of flaviviruses like Zika, dengue, and West Nile virus. nih.gov Some of these compounds exhibited potent inhibitory activity with IC₅₀ values in the sub-micromolar range. nih.gov Furthermore, a virtual screening study identified an indole-type compound that demonstrated an effect on the replication cycle of the Dengue virus (DENV-2) by reducing the expression of the NS5 protein and viral RNA levels. nih.gov

The consistent anti-microbial activity observed across a diverse range of indole analogs suggests that this compound may also possess such properties, making it a candidate for future anti-microbial research.

Table 2: Anti-Microbial Activity of Selected Indole Analogs

| Compound Class | Organism(s) | Activity Metric (Range) | Reference |

| Tris(1H-indol-3-yl)methylium salts | Bacteria | MIC: 0.13–1.0 µg/mL | nih.gov |

| Indolyl derivatives with amino-guanidinium | Bacteria | MIC: 2–16 µg/mL | nih.gov |

| 3-Indolyl-3-hydroxy oxindoles | Fungi | Significant inhibition at 50 mg/L | nih.gov |

| Indole-carboxamide inhibitors | Flaviviruses | IC₅₀: Sub-micromolar | nih.gov |

Investigations into Anti-Inflammatory Effects in Cellular Systems

Specific investigations into the anti-inflammatory effects of this compound in cellular systems are not readily found in the literature. However, numerous studies have established the anti-inflammatory potential of various indole-containing molecules.

An indole-3-carbinol (B1674136) derivative, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM), has been shown to exert anti-inflammatory activity by suppressing the phosphorylation of NF-κB and activator protein-1 (AP-1) through MAPK pathways in HaCaT keratinocytes. researchgate.net Methanol (B129727) extracts of various plants, which are rich in indole alkaloids and other phytochemicals, have also demonstrated significant anti-inflammatory properties. For example, a methanol extract of Piper betle Linn. was found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 by suppressing the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways in RAW 264.7 macrophages. nih.gov Similarly, a methanol extract of Peperomia dindygulensis Miq. inhibited nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-induced RAW 264.7 cells. nih.gov

These findings highlight the potential of the indole scaffold to modulate inflammatory pathways, suggesting that this compound could be a valuable candidate for investigation as an anti-inflammatory agent.

Pre-clinical In vivo Studies (Non-human Animal Models) for Efficacy and Mechanistic Insight

Pharmacological Activity in Relevant Disease Models (e.g., anti-cancer, neuroprotective, metabolic)

There are no specific pre-clinical in vivo studies reported for this compound in animal models of disease. However, the in vivo efficacy of other indole derivatives has been demonstrated in various pharmacological models.

Anti-cancer Activity: The indoline-sulfonamide agent, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), has been shown to significantly inhibit tumor growth in NOD/scid mice bearing human oral, gastric, and drug-resistant xenografts when administered orally. nih.gov

Neuroprotective Activity: The indole-3-carbinol derivative, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM), has been investigated for its neuroprotective effects. In rat cerebrocortical nerve terminals, CIM was found to inhibit glutamate (B1630785) release, a process implicated in excitotoxicity, by suppressing P/Q-type Ca²⁺ channels and the Ca²⁺/calmodulin/protein kinase A pathway. researchgate.netnih.gov

Anti-sepsis Activity: In a model of staphylococcal sepsis in mice, tris(1H-indol-3-yl)methylium salts demonstrated significant efficacy, which may be related to their ability to form pores in microbial cell membranes. nih.gov

These in vivo studies with various indole analogs underscore the therapeutic potential of this class of compounds and provide a strong rationale for investigating the in vivo pharmacological activities of this compound in relevant disease models.

Biodistribution and Preliminary Metabolic Pathway Elucidation in Animal Systems

Specific data on the biodistribution and metabolic pathways of this compound in animal systems are not available. However, studies on other indole-containing compounds provide insights into their potential metabolic fate.

A study on the in vitro and in vivo metabolism of 1-pentyl-3-(4-methyl-1-naphthoyl)indole (JWH-122), a synthetic cannabinoid, in human liver microsomes and chimeric mice identified several classes of metabolites. researchgate.net The in vivo model confirmed that most metabolites were excreted as glucuronide or sulfate (B86663) conjugates. researchgate.net Another study investigating the in vivo metabolic responses to different formulations of amino acid mixtures in rats provided insights into the absorption kinetics and metabolic effects of these compounds. nih.gov

While these studies are not directly on this compound, they suggest that it would likely undergo phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation, sulfation) metabolism in vivo. The amino and hydroxyl groups on this compound would be potential sites for such metabolic transformations. Further research is necessary to elucidate the specific biodistribution profile and metabolic pathways of this compound.

Exploratory Studies on Biological Target Engagement in vivo

Direct in vivo studies detailing the specific biological target engagement of this compound are not extensively documented in publicly available research. However, the broader family of indole derivatives has been the subject of numerous in vivo investigations, offering potential insights into the prospective biological pathways and targets for this compound.

For instance, research on other substituted indoles provides a framework for how this compound might be investigated. The indole alkaloid yohimbine (B192690) has been studied in animal and human models for its potential in treating type-2 diabetes. nih.gov Another complex indole derivative, 7-Hydroxyneolamellarin A, demonstrated significant anti-tumor effects in a mouse breast cancer model by suppressing the accumulation of hypoxia-inducible factor-1α (HIF-1α) in tumor tissue. nih.gov This study highlights that an indole-based structure can effectively engage with key protein targets in vivo to produce a therapeutic effect. nih.gov Such studies underscore the potential for indole scaffolds to interact with a variety of biological targets within a living organism, suggesting that in vivo exploration of this compound could reveal engagement with targets involved in cancer, metabolic disorders, or other signaling pathways.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The indole ring is a versatile scaffold that allows for substitutions at multiple positions, each potentially altering the compound's interaction with biological targets. nih.govnih.gov SAR studies on various indole derivatives have established key principles regarding substitutions.

Position of Substitution: Studies on a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, designed as CysLT1 antagonists, revealed that substitution at the 7-position of the indole ring was the most favorable for activity. researchgate.net In contrast, substitutions at the 4-position of the indole ring were found to be the least favorable. researchgate.net For 7-azaindole (B17877) analogs, another important class of indole-related compounds, positions 1, 3, and 5 have been identified as the most active sites for modification to generate effective anticancer agents. nih.gov

Nature of Substituent: The type of chemical group substituted onto the indole ring plays a critical role. For example, in the CysLT1 antagonist series, derivatives with a methoxy (B1213986) group at position 7 exhibited favorable activity. researchgate.net It was also observed that fluorine-substituted derivatives were more potent than their chlorine-substituted counterparts. researchgate.net In a different study on tubulin polymerization inhibitors, the addition of electron-donating groups or halogens to the indole ring was found to enhance the electron cloud density, which may improve the binding affinity to target proteins like microtubules. nih.gov

The table below summarizes findings from SAR studies on various indole derivatives, illustrating the impact of substituent position and type on biological activity.

| Indole Scaffold | Substitution Position | Substituent Type | Observed Effect on Activity | Reference |

| 1H-Indole-2-carboxylic acids | 7-position | Methoxy | Favorable for CysLT1 antagonist activity | researchgate.net |

| 1H-Indole-2-carboxylic acids | 4-position | Various | Least favorable for activity | researchgate.net |

| 1H-Indole-2-carboxylic acids | Various | Fluorine vs. Chlorine | Fluorine substitution led to higher potency | researchgate.net |

| 7-Azaindoles | 1, 3, 5-positions | Various | Identified as the most active modification sites for anticancer activity | nih.gov |

| N-methyl-1H-indoles | Various | Electron-donating groups, Halogens | Enhanced activity as tubulin polymerization inhibitors | nih.gov |

This table is generated based on data from different indole series to illustrate general SAR principles.

The 7-amino group is a defining feature of this compound. While direct SAR studies isolating the effect of this specific group on this specific molecule are limited, its position and nature suggest a critical role in biological activity. As noted previously, the 7-position on the indole ring has been identified as a favorable site for substitution in certain classes of bioactive molecules. researchgate.net

The amino group itself possesses key chemical properties that are vital for molecular interactions. It can act as a hydrogen bond donor and a potential site for salt bridge formation, both of which are crucial for anchoring a molecule within the binding pocket of a target protein. Furthermore, the 7-amino group serves as a valuable synthetic handle. For instance, in the creation of novel indole-aminoquinazoline hybrids with anticancer properties, 7-amino-2-aryl-5-bromoindoles were used as key starting materials, demonstrating the utility of the 7-amino group in building more complex and potent molecules. dntb.gov.ua Therefore, the 7-amino group in this compound is likely pivotal for its molecular recognition by biological targets and provides a strategic point for further chemical modification.

The substituent at the 3-position of the indole ring is well-established as a critical determinant of biological activity. nih.gov The 3-hydroxymethyl group, -CH₂OH, in this compound contains a primary alcohol functional group. This group significantly influences the molecule's polarity and its ability to engage in specific interactions with biological macromolecules.

The hydroxyl (-OH) moiety is a classic hydrogen bond donor and acceptor. mdpi.com This capability allows it to form strong, directional interactions with amino acid residues (such as aspartate, glutamate, serine, and threonine) in the active site of a protein, contributing significantly to binding affinity and specificity. mdpi.com In studies of other indole derivatives targeting tubulin, the entire N-((1-methyl-1H-indol-3-yl)methyl) fragment was integral to the molecule's ability to inhibit tubulin polymerization, highlighting the importance of the substituent at the 3-position. nih.govrsc.org The 3-hydroxymethyl group, therefore, is not merely a structural component but a key functional group that likely plays a direct role in the molecular recognition events that underpin the biological activity of this compound.

The three-dimensional arrangement of a molecule is paramount to its ability to interact with a specific biological target. The indole ring itself is a rigid, planar structure that provides a defined scaffold, orienting its substituents in space. nih.gov This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target.

While this compound itself is achiral, the introduction of substituents can create stereocenters, leading to stereoisomers (enantiomers or diastereomers) that may exhibit profoundly different biological activities. Research on other complex molecules, such as isosteviol-based 1,3-aminoalcohols, has shown that stereoselective synthesis is essential, as different stereoisomers possess varied antiproliferative activity. nih.gov This underscores the principle that biological systems are chiral and often interact selectively with only one stereoisomer of a chiral drug.

Computational and Theoretical Chemistry Studies of 7 Amino 1h Indol 3 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into electronic structure, stability, and reactivity.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

No specific studies detailing the Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO) for (7-amino-1H-indol-3-yl)methanol were found. For related heterocyclic compounds, HOMO-LUMO analysis, typically performed using DFT, is used to determine the molecule's electronic energy gap, which correlates with its chemical reactivity and kinetic stability. nih.govnih.gov A smaller energy gap generally suggests higher reactivity. nih.gov These calculations would be necessary to understand the charge transfer characteristics within the this compound molecule.

Conformational Analysis and Potential Energy Surfaces